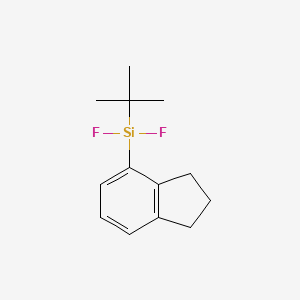
tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane is a chemical compound that belongs to the class of organosilicon compounds It features a tert-butyl group attached to a difluorosilane moiety, which is further connected to a 2,3-dihydro-1H-inden-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane typically involves the reaction of a suitable precursor with a difluorosilane reagent. One common method involves the use of tert-butyl lithium and 2,3-dihydro-1H-inden-4-yl chloride, followed by the introduction of difluorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silanes with different substitution patterns.
Substitution: The difluorosilane moiety can participate in nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of medical devices.
Industry: It is used in the production of specialty polymers and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane involves its interaction with molecular targets through its silicon-fluorine bonds. These interactions can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can act as a Lewis acid, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl(2,3-dihydro-1H-inden-5-yl)carbamate
- tert-Butyl(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- Methyl 2,3-dihydro-1H-inden-5-ylcarbamate
Uniqueness
tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane is unique due to its difluorosilane moiety, which imparts distinct chemical properties compared to other similar compounds. The presence of the difluorosilane group enhances its reactivity and makes it suitable for specific applications in catalysis and material science.
Propriétés
Numéro CAS |
647842-22-6 |
|---|---|
Formule moléculaire |
C13H18F2Si |
Poids moléculaire |
240.36 g/mol |
Nom IUPAC |
tert-butyl-(2,3-dihydro-1H-inden-4-yl)-difluorosilane |
InChI |
InChI=1S/C13H18F2Si/c1-13(2,3)16(14,15)12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3 |
Clé InChI |
CTGCLBYKFMGUIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC2=C1CCC2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B12585027.png)
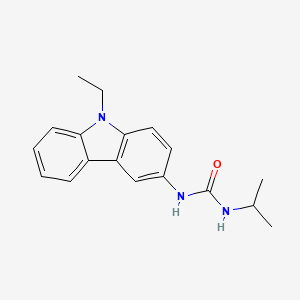
![N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide](/img/structure/B12585032.png)
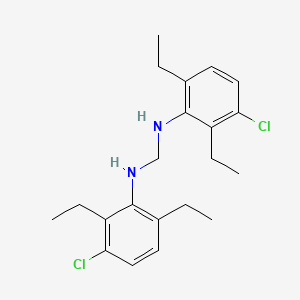
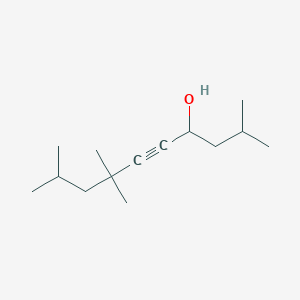
![(2Z)-3-butyl-1,1-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate](/img/structure/B12585052.png)
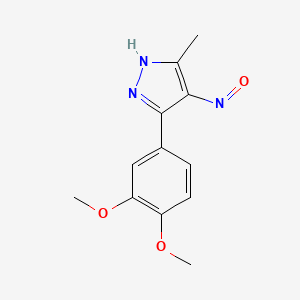
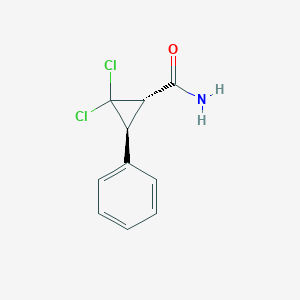
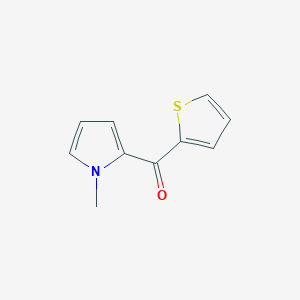

![Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12585075.png)


